molecular formula C7H14N2O B555227 (2S)-N,N-dimethylpyrrolidine-2-carboxamide CAS No. 29802-22-0

(2S)-N,N-dimethylpyrrolidine-2-carboxamide

Cat. No.: B555227
CAS No.: 29802-22-0
M. Wt: 142.2 g/mol
InChI Key: MLLMAIJXIZOSFS-LURJTMIESA-N
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Description

(2S)-N,N-dimethylpyrrolidine-2-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C7H14N2O and its molecular weight is 142.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Coordination Chemistry

Pyrrolidine-2-carboxamide derivatives have been utilized in coordination chemistry to synthesize new ligands and complexes. For instance, ligands containing pyridine 2-carboxamide units linked by flexible chains have been developed, leading to the synthesis of monomeric and dimeric copper(II) complexes with distinct structural characteristics (Rowland et al., 2001).

Antituberculosis Activity

Compounds related to pyrrolidine-2-carboxamide have shown promise as antituberculosis agents. For example, a series of imidazo[1,2-a]pyridine carboxamides exhibited potent in vitro activity against both replicating and non-replicating multi- and extensive drug-resistant Mycobacterium tuberculosis strains, highlighting their potential as new drug leads (Moraski et al., 2011).

Properties

IUPAC Name

(2S)-N,N-dimethylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-9(2)7(10)6-4-3-5-8-6/h6,8H,3-5H2,1-2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLMAIJXIZOSFS-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)[C@@H]1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428593
Record name H-Pro-NMe2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29802-22-0
Record name H-Pro-NMe2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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